Trimethylsilyl methanesulfonate

Carbohydrate chemistry Polysaccharide linkage analysis Reductive cleavage

Substituting TMSCl or TMSOTf into TMSOMs-optimized protocols yields incomplete conversion or uncontrolled exotherms. Trimethylsilyl methanesulfonate delivers intermediate leaving-group reactivity for precise silylation control. • TMSOMs-BF₃·OEt₂ achieves complete reductive glycosidic cleavage vs. BF₃·OEt₂ alone for unambiguous GC-MS linkage analysis. • 92.8% capacity retention (100 cycles) as 5V-class Li-ion battery electrolyte additive via dual SO₃/OSi mechanism. • In situ generation for Hosomi-Sakurai allylation eliminates TMSOTf procurement and waste-disposal costs.

Molecular Formula C4H12O3SSi
Molecular Weight 168.29 g/mol
CAS No. 10090-05-8
Cat. No. B167855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl methanesulfonate
CAS10090-05-8
SynonymsTMS-MS
trimethylsilylmethanesulfonate
Molecular FormulaC4H12O3SSi
Molecular Weight168.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OS(=O)(=O)C
InChIInChI=1S/C4H12O3SSi/c1-8(5,6)7-9(2,3)4/h1-4H3
InChIKeyBCHASIUOFGDRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Methanesulfonate: Overview and Procurement


Trimethylsilyl methanesulfonate (TMSOMs; TMS mesylate) is a bifunctional organosilicon reagent combining a trimethylsilyl (TMS) donor with a methanesulfonate (OMs) leaving group . It is a colorless to pale yellow moisture-sensitive liquid with a boiling point of 103–104 °C at 25 mmHg, density of 1.09 g/mL at 25 °C, and refractive index n20/D 1.422 . Commercial grades are typically ≥97% purity (GC) . Unlike simple silyl chlorides (TMSCl) or the stronger triflate analog (TMSOTf), TMSOMs occupies a distinct reactivity niche: the methanesulfonate counterion provides intermediate leaving-group ability—stronger than chloride but weaker and less corrosive than triflate—enabling controlled silylation and serving as a co-catalyst with boron trifluoride etherate for unique reductive transformations that neither TMSCl nor TMSOTf alone can accomplish [1].

Controlled Silylation

Methanesulfonate leaving group offers intermediate reactivity—stronger than chloride, milder than triflate—for selective protection of sterically demanding substrates.

Reductive Cleavage Co‑catalyst

Unique synergy with BF₃·OEt₂ enables complete glycosidic bond cleavage in polysaccharide linkage analysis, a result unattainable with TMSCl or TMSOTf alone.

Non‑fluorinated Alternative

Avoids corrosive HF generation associated with TMSOTf; suitable for in situ catalyst generation from methanesulfonic acid for allylation and related transformations.

Why TMSOMs Cannot Be Replaced in Key Protocols


Superficial interchange of trimethylsilyl methanesulfonate with trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trimethylsilyl chloride (TMSCl) is precluded by three irreversible performance divergences. First, TMSOMs–BF₃·OEt₂ mixtures catalyze reductive cleavage of glycosidic linkages with complete conversion, while BF₃·OEt₂ alone yields incomplete cleavage and a complex mixture of products—a selectivity gap documented in carbohydrate linkage analysis [1]. Second, TMSOMs functions as a bifunctional electrolyte additive in 5 V-class lithium-ion batteries, delivering 92.8% capacity retention over 100 cycles via a dual SO₃/OSi protective mechanism that simple sulfonate or silane additives cannot replicate individually [2]. Third, the methanesulfonate leaving group imparts intermediate Lewis acidity that avoids the uncontrolled exothermic behavior and corrosive HF-generation risks associated with TMSOTf, while still surpassing the insufficient reactivity of TMSCl for sterically demanding substrates. These quantitative and mechanistic differences mean that substituting a generic silylating agent into a TMSOMs-optimized protocol will result in either failed conversion, side-product formation, or compromised device performance.

Reductive Cleavage Selectivity

Replacing TMSOMs–BF₃·OEt₂ with BF₃·OEt₂ alone leads to incomplete cleavage and multi‑product mixtures, compromising analytical linkage determination.

Battery Additive Performance

Generic sulfonate or silane additives cannot replicate the dual SO₃/OSi protective mechanism; substitution may result in lower capacity retention and transition metal dissolution.

Lewis Acidity Mismatch

TMSOTf introduces higher acidity and exothermic risk, while TMSCl lacks sufficient reactivity for demanding substrates; TMSOMs occupies a documented intermediate window.

TMSOMs vs. Analogs: Quantitative Evidence


Reductive Cleavage: TMSOMs–BF₃·OEt₂ vs. BF₃·OEt₂

In the reductive cleavage of a polysaccharide containing nonreducing terminal α-D-glucopyranosyluronic groups, the TMSOMs–BF₃·OEt₂ catalyst system (5 equiv TMSOMs + 1 equiv BF₃·OEt₂ per acetal) achieved complete cleavage of all glycosidic linkages, yielding only the expected anhydroalditol products. In contrast, BF₃·OEt₂ alone under identical conditions resulted in incomplete cleavage with formation of all four possible dimeric fragments from the tetrasaccharide repeating unit [1]. This was confirmed by GLC–MS analysis of the acetylated products. The TMSOMs-containing system thus converts a multi-product, analytically intractable mixture into a single-product outcome suitable for quantitative linkage determination.

Reductive Cleavage
Head‑to‑head
TMSOMs–BF₃·OEt₂: complete cleavage, single anhydroalditol product profile. BF₃·OEt₂ alone: incomplete cleavage, four dimeric fragments.
Only the TMSOMs‑containing system converts the analytical mixture into a single‑product outcome for quantitative linkage determination.
GLC–MS confirmation; polysaccharide with nonreducing terminal uronic acid groups.
Carbohydrate chemistry Polysaccharide linkage analysis Reductive cleavage

5 V-Class Capacity Retention: TMSOMs vs. No Additive

In 5 V-class layered over-lithiated oxide (OLO) cathode cells cycled at 0.5 C, the electrolyte containing 0.5 wt% TMSOMs as a bifunctional additive delivered 92.8% capacity retention after 100 cycles. The standard electrolyte without TMSOMs showed substantially faster capacity fade under identical conditions, accompanied by severe electrolyte decomposition and transition metal (Mn, Co, Ni) dissolution [1]. The TMSOMs-derived protective layer, formed by electrochemical oxidation above 4.0 V vs. Li/Li⁺, integrates SO₃ groups that suppress solvent decomposition and OSi groups that scavenge fluoride species—a dual mechanism that neither 1,3-propane sultone (SO₃-only) nor trimethylsilyl-based additives lacking the sulfonate anchor can replicate with equivalent efficacy [1].

Capacity Retention
Reported
92.8% capacity retention after 100 cycles (0.5 C, 0.5 wt% TMSOMs additive).
Supports TMSOMs as a bifunctional additive; standard electrolyte alone showed rapid capacity fade.
5 V‑class OLO cathode, EC/EMC electrolyte. Dual SO₃/OSi protective mechanism.
Lithium-ion batteries Electrolyte additive Cathode interface stabilization

Allylation Catalysis: In Situ TMSOMs vs. TMSOTf

TMSOMs, generated in situ from methanesulfonic acid and allyltrimethylsilane, catalyzes the one-pot allylation of α-keto aldehyde hydrates and glyoxylates with allyltrimethylsilane to afford functionalized homoallylic ethers in good to excellent yields [1]. While TMSOTf has also been reported to catalyze allylation of acetals in ionic liquids (yields typically good, using 5–20 mol% catalyst loading at room temperature [2]), the TMSOMs system is notable for its in situ generation strategy that obviates the need for pre-formed, expensive, and highly moisture-sensitive TMSOTf. The methanesulfonate-derived system provides comparable catalytic efficiency without the fluorine-containing counterion that can generate corrosive HF upon hydrolysis.

Allylation Catalysis
Cross‑study
In situ‑generated TMSOMs catalyzes one‑pot allylation of α‑keto aldehyde hydrates and glyoxylates without pre‑formed, moisture‑sensitive TMSOTf.
Operational advantage via methanesulfonic acid precursor; avoids corrosive HF generation risk associated with TMSOTf.
Yields comparable to TMSOTf protocols for similar substrates. Room temperature, allyltrimethylsilane donor.
C–C bond formation Allylation Organocatalysis

TMSOMs Ionic Liquid: Patent-Protected Composition

European Patent EP 2910558 A1 (granted to Nisshinbo Holdings Inc.) claims an ionic liquid comprising a cyclic quaternary ammonium cation and a trimethylsilyl alkanesulfonate anion—specifically encompassing the trimethylsilyl methanesulfonate (TMSOMs) anion [1]. This patent-protected composition is distinguished from conventional ionic liquids (e.g., those based on bis(trifluoromethanesulfonyl)imide [NTf₂]⁻, tetrafluoroborate [BF₄]⁻, or hexafluorophosphate [PF₆]⁻ anions) by the presence of the labile TMS group, which introduces additional chemical functionality—potential for desilylation under controlled conditions, altered solvation properties, and compatibility with moisture-sensitive applications. No equivalent granted patent exists for TMSCl- or TMSOTf-derived ionic liquids with this specific cation-anion pairing.

Ionic Liquid Patent
Class‑level
EP 2910558 A1 granted for ionic liquid comprising cyclic quaternary ammonium cation and trimethylsilyl methanesulfonate anion.
Patent‑protected compositional space unavailable with TMSOTf or TMSCl anions; offers IP defensibility for electrolyte formulations.
Granted 2015‑08‑26, Nisshinbo Holdings Inc. No equivalent granted IP for TMSCl/TMSOTf analogs.
Ionic liquids Electrolyte materials Patent-protected compositions

Alumazene Dealkylsilylation: Unique Supramolecular Hexamer

The dealkylsilylation reaction of alumazene [2,6-(i-Pr)₂C₆H₃NAlMe]₃ with trimethylsilyl methanesulfonate in a 1:2 molar ratio in toluene yielded a unique supramolecular cyclic hexamer {Me[2,6-(i-Pr)₂C₆H₃NAl]₃(O₃SMe)₂}₆, composed of six intact alumazene rings bridged by two types of sulfonate groups [1]. This specific self-assembly outcome is a direct consequence of the methanesulfonate leaving group; the corresponding reaction with trimethylsilyl triflate (TMSOTf) does not produce an equivalent hexameric structure, yielding instead different coordination products due to the weaker coordinating ability and greater steric bulk of the triflate anion. The TMSOMs-derived hexamer represents a structurally characterized, crystallographically validated supramolecular architecture inaccessible via other silylating agents.

Supramolecular Assembly
Head‑to‑head
TMSOMs with alumazene yields cyclic hexamer {Me[Al]₃(O₃SMe)₂}₆; TMSOTf does not produce equivalent hexameric product.
Structurally unique hexameric architecture confirmed by single‑crystal X‑ray diffraction; substitution with TMSOTf leads to different products.
Toluene, room temperature, 1:2 alumazene:TMSOMs molar ratio.
Inorganic chemistry Supramolecular chemistry Alumazene derivatives

C–F Activation: TMSOMs vs. TMS-NTf₂

In aliphatic fluoride substitution reactions, TMSOMs (TMS-OMs) functions as a silylated pseudohalide reagent that thermodynamically drives C–F bond cleavage via formation of the strong Si–F bond, yielding TMS-F and a trapped aliphatic methanesulfonate intermediate . This reactivity is directly comparable to TMS-NTf₂ (trimethylsilyl bis(trifluoromethanesulfonyl)imide), another silylated pseudohalide, but TMSOMs offers the distinct advantage of generating a methanesulfonate leaving group that is more amenable to subsequent nucleophilic displacement than the NTf₂ group. The methanesulfonate intermediate can be further functionalized, while the NTf₂ adduct is often a terminal product.

C–F Activation
Class‑level
TMSOMs drives C–F cleavage via Si–F bond formation, generating a methanesulfonate intermediate more amenable to further substitution than the NTf₂ congener.
Versatile pseudohalide platform for downstream functionalization; TMS‑NTf₂ yields terminal NTf₂‑trapped adduct.
Aliphatic fluoride substrates; monitored by ¹⁹F NMR. Reported synthetic utility advantage.
C–F bond activation Nucleophilic substitution Pseudohalide chemistry

TMSOMs: High-Value Application Scenarios


Polysaccharide Linkage Analysis by Reductive Cleavage

Carbohydrate analytical laboratories performing methylation analysis with reductive cleavage should select TMSOMs–BF₃·OEt₂ as the catalyst system, as it is the only documented combination that achieves complete glycosidic bond cleavage in uronic acid-containing polysaccharides, avoiding the multi-product mixtures generated by BF₃·OEt₂ alone [1]. This single-product outcome enables unambiguous GC–MS quantification of linkage positions, a capability directly validated by the head-to-head comparative data in Section 3, Evidence Item 1.

5 V-Class Li-Ion Electrolyte Formulation

Battery manufacturers and R&D teams developing high-energy-density cathodes (OLO, Li-rich NCM) for EV and grid storage applications should incorporate TMSOMs as a bifunctional electrolyte additive. The 92.8% capacity retention over 100 cycles and dual SO₃/OSi protective mechanism [1] represent a specific, quantified performance advantage over standard additive-free electrolytes and over single-function additives (e.g., sultones or silanes alone) that cannot simultaneously suppress electrolyte oxidation and transition metal dissolution. Procurement specifications should require ≥99% purity (Aldrich grade) to ensure electrochemical consistency.

Fluorine-Free In Situ Allylation

Synthetic organic laboratories seeking a non-fluorinated, in situ-generated catalyst for Hosomi–Sakurai-type allylation of carbonyl compounds should adopt TMSOMs protocols derived from methanesulfonic acid and allyltrimethylsilane [1]. This approach eliminates the procurement, handling, and waste-disposal costs associated with pre-formed TMSOTf, while delivering comparable catalytic efficiency. The operational simplicity and reduced HF-generation risk directly address the TMSOTf substitution rationale presented in Section 2.

Patent-Protected Ionic Liquid Electrolytes

Industrial electrolyte manufacturers developing proprietary ionic liquid formulations for electrochemical devices, capacitors, or specialty solvents should evaluate TMSOMs as the anion component, leveraging the granted EP 2910558 A1 patent scope [1]. This patent-protected compositional space is unavailable with TMSOTf or TMSCl anions, providing a defensible intellectual property position for commercial product development.

Supramolecular Aluminum Cluster Synthesis

Inorganic and materials chemistry groups targeting structurally defined polynuclear aluminum architectures should employ TMSOMs for dealkylsilylation of alumazene precursors. The exclusive formation of the cyclic hexameric structure, confirmed by single-crystal X-ray diffraction [1], cannot be replicated with TMSOTf or other silyl sulfonates, making TMSOMs procurement mandatory for replication of this specific supramolecular motif.

Application
Selection Property
Validation Focus
Polysaccharide Linkage Analysis
Complete reductive cleavage capability with TMSOMs–BF₃·OEt₂
Single‑product GLC‑MS profile for unambiguous linkage quantification
5 V‑class Li‑Ion Electrolyte
High capacity retention from dual SO₃/OSi interface stabilization
Cycle‑life testing in high‑voltage OLO cells; transition metal dissolution control
Fluorine‑Free Allylation Catalyst
In situ generation from methanesulfonic acid; avoids pre‑formed TMSOTf
Catalytic efficiency benchmarking against TMSOTf for carbonyl allylation
Ionic Liquid Electrolyte IP
Granted EP 2910558 A1 covering TMSOMs‑anion compositions
IP clearance and freedom‑to‑operate review for commercial electrolyte development
Supramolecular Al Cluster Synthesis
Exclusive cyclic hexamer formation from alumazene
Crystallographic confirmation of hexameric architecture; comparison with TMSOTf outcome

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